n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide
Description
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)acetamide |
InChI |
InChI=1S/C9H10BNO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4,13H,5H2,1H3,(H,11,12) |
InChI Key |
MLTONBYGSGVNMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from room temperature to moderate heating. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with 6M HCl at reflux yields 1-hydroxy-6-aminobenzo[c] oxaborole and acetic acid.
-
Basic Hydrolysis : Exposure to NaOH (1M) at 60°C produces sodium acetate and the corresponding boronate salt.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Products |
|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 12h | 1-hydroxy-6-aminobenzo[c] oxaborole, acetic acid |
| Basic | 1M NaOH | 60°C | 8h | Sodium acetate, boronate salt |
Nucleophilic Substitution
The primary amine (post-hydrolysis) participates in alkylation reactions:
-
Reaction with methyl iodide in DMF forms N-methyl-1-hydroxybenzo[c] oxaborol-6-amine with 78% yield .
-
Ethyl bromoacetate substitution yields N-(carboxymethyl)-1-hydroxybenzo[c] oxaborol-6-amine .
Cross-Coupling Reactions
The boron-containing ring enables Suzuki-Miyaura cross-coupling:
-
Palladium-catalyzed coupling with 4-bromophenylboronic acid produces 6-(4-acetamidophenyl)benzo[c] oxaborol-1(3H)-ol (62% yield).
Key Catalytic Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C
Acylation and Deacylation
The amine group reacts with acylating agents:
-
Reacylation : Treatment with acetyl chloride in THF regenerates the parent acetamide compound (95% yield) .
-
Alternative Acylation : Benzoyl chloride forms N-(1-hydroxybenzo[c] oxaborol-6-yl)benzamide .
Ring-Opening Reactions
Under strong oxidative conditions (e.g., H₂O₂ in acetic acid), the benzoxaborole ring opens to form 3-(2-carboxy-3-nitrophenyl)propanoic acid .
Biological Interaction as a Reaction Pathway
The compound inhibits leucyl-tRNA synthetase (LeuRS) via reversible covalent binding to the enzyme’s adenosine triphosphate (ATP) pocket . This interaction is critical for its antimycobacterial activity.
Molecular Docking Data :
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing boron oxide and acetamide fragments.
-
Photodegradation : UV exposure (254 nm) in solution leads to 40% degradation over 48h.
Synthetic Utility in Medicinal Chemistry
The compound serves as a scaffold for antimycobacterial agents:
-
Derivative Synthesis : Acylation with heteroaromatic carboxylic acids (e.g., pyrazine-2-carboxylic acid) yields analogs with MIC values of 1–4 µM against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Select Derivatives
| Derivative | MIC (µM) vs M. tuberculosis | Cytotoxicity (HepG2 IC₅₀, µM) |
|---|---|---|
| Pyrazine-2-carboxamide | 1.2 | >100 |
| Thiophene-2-carboxamide | 2.8 | >100 |
| Quinoline-3-carboxamide | 4.1 | 85 |
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide involves its ability to inhibit specific enzymes. For instance, it targets leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and thereby exerting its antimicrobial effects . The boron atom in the compound plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
A series of 19 derivatives of this parent compound were synthesized and evaluated for antimicrobial activity . These derivatives replace the acetamide group with (hetero)aryl-2-carboxamide moieties (e.g., pyridine, thiophene). Key findings include:
- aureus, E. coli) .
- Mechanistic specificity : The oxaborole ring’s boron atom is critical for binding to LeuRS, while the carboxamide substituents modulate solubility and membrane permeability .
Table 1: Comparison of Selected Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound (C₁₁H₁₅NO₂) shares a benzamide backbone but lacks the oxaborole ring. It features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization in synthetic chemistry .
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide
The acrylamide variant (C₁₀H₁₀BNO₃, MW: 203 g/mol) replaces the acetamide’s methyl group with a vinyl moiety.
Key Structural Determinants of Activity
- Oxaborole ring : Essential for targeting LeuRS via boron-mediated interactions with tRNA .
- Acetamide vs. carboxamide : The smaller acetamide group enhances solubility, whereas bulkier aryl groups improve target affinity but reduce permeability .
- Substituent position : Para-substitution on the benzamide moiety (e.g., 6-position in oxaborole derivatives) optimizes steric compatibility with LeuRS .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) under ambient conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine precursors minimizes side products.
- Catalysis : HOBt suppresses racemization during amide bond formation.
- Yield improvement : Stepwise purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzo[c][1,2]oxaborol core and acetamide substituents.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Infrared (IR) Spectroscopy : B-O (∼1350 cm) and amide C=O (∼1650 cm) stretches validate functional groups.
- X-ray crystallography (if feasible): Resolves stereochemical ambiguities .
Advanced: How can conflicting data between in vitro and in vivo efficacy of benzoxaborole derivatives be systematically addressed?
Discrepancies often arise from bioavailability or metabolic stability issues. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life, C, and tissue distribution in animal models (e.g., murine studies for parasitic diseases) .
- Metabolite identification : Use LC-MS/MS to detect degradation products affecting in vivo activity.
- Formulation adjustments : Incorporate solubility enhancers (e.g., cyclodextrins) to improve bioavailability .
Advanced: What structure-activity relationship (SAR) strategies enhance target binding for this compound?
SAR optimization involves:
- Substituent modification : Introducing electron-withdrawing groups (e.g., fluoro) at the benzoxaborol C6 position improves enzyme inhibition (e.g., leucyl-tRNA synthetase in parasites) .
- Boron chelation : The 1-hydroxy group on the oxaborole ring is critical for forming reversible covalent bonds with biological targets.
- In silico modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to prioritize analogs for synthesis .
Advanced: How does the compound’s boron-containing scaffold influence its mechanism of action in antimicrobial applications?
The benzoxaborol core acts as a protease inhibitor by mimicking transition states in enzymatic reactions. For example:
- In Trypanosoma brucei, the compound disrupts tRNA synthetase activity via boron-mediated interactions with catalytic sites .
- Enzyme kinetics assays (e.g., IC determination) quantify inhibition potency.
- Resistance studies : Serial passaging in pathogen cultures identifies mutations conferring resistance, validating target specificity .
Basic: What are the primary biological targets of this compound, and how are they identified?
Target identification employs:
- Affinity chromatography : Immobilize the compound on resins to pull down binding proteins from lysates.
- Enzyme-linked assays : Screen against panels of recombinant enzymes (e.g., bacterial dehydrogenases, fungal kinases).
- Genetic knockdown : RNAi or CRISPR-Cas9 in model organisms (e.g., Caenorhabditis elegans) to observe phenotypic rescue .
Advanced: What experimental designs mitigate challenges in assessing the compound’s metabolic stability?
- Hepatocyte incubation : Use primary human hepatocytes to measure intrinsic clearance rates.
- Microsomal stability assays : Incubate with NADPH-fortified liver microsomes to identify cytochrome P450-mediated degradation.
- Isotope labeling : C-labeled analogs track metabolic pathways via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
